molecular formula C14H13NO5S2 B2896049 Methyl 2-(3-(methylsulfonyl)benzamido)thiophene-3-carboxylate CAS No. 896297-06-6

Methyl 2-(3-(methylsulfonyl)benzamido)thiophene-3-carboxylate

Cat. No. B2896049
M. Wt: 339.38
InChI Key: PFSHLMCFHHPBOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of thiophene derivatives has been a topic of interest in recent years . Various strategies have been employed, including the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, producing aminothiophene derivatives . Another method involves the use of microwave irradiation of 2-halobenzonitriles and methyl thioglycolate .


Molecular Structure Analysis

Thiophene is a five-membered heterocyclic compound with the formula C4H4S . It forms the core structure of many biologically active compounds and is often used as a building block in organic synthesis .


Chemical Reactions Analysis

Thiophene derivatives are known to exhibit a variety of properties and applications. They are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors .

Scientific Research Applications

Synthesis and Library Generation

The compound Methyl 2-(3-(methylsulfonyl)benzamido)thiophene-3-carboxylate is part of a larger family of compounds, including methyl sulfone-substituted benzo[b]thiophenes. These compounds have been synthesized using palladium-catalyzed substitution methods and are considered to be of medicinal interest due to their drug-like properties. Key intermediates in their synthesis, like methyl sulfone-containing 3-iodobenzo[b]thiophenes, are prepared by iodocyclization and oxidation from alkynes, demonstrating the compound's role in facilitating diverse chemical libraries for potential pharmaceutical applications (Cho, Neuenswander, & Larock, 2010).

Photoinduced Sulfonylation

A novel approach involving photoinduced sulfonylation using methyl(2-alkynylphenyl)sulfanes with sodium metabisulfite under visible light irradiation has been developed. This process, efficient under mild conditions, uses a catalytic amount of sodium methylsulfinate as an initiator. The production of methylsulfonyl-containing compounds, such as Methyl 2-(3-(methylsulfonyl)benzamido)thiophene-3-carboxylate, in this method, highlights its potential in innovative photochemical synthesis techniques (Gong, Wang, Ye, & Wu, 2019).

Organic Synthesis and Chemical Modification

The compound has been used in the preparation of various organic molecules, demonstrating its versatility in chemical synthesis. For example, it's been involved in reactions to create substituted benzo[b]thiophene and naphthothiophene, showcasing its utility in generating new heterocyclic systems. Such applications are indicative of the compound's value in organic chemistry for synthesizing diverse molecules with potential applications in material science and drug development (Mukherjee, Kamila, & De, 2003).

Crystallographic Studies

Methyl 2-(3-(methylsulfonyl)benzamido)thiophene-3-carboxylate's crystal structure has been studied, providing insights into its molecular configuration. Such studies are crucial for understanding the physical and chemical properties of the compound, which can be pivotal in its application in material sciences and pharmaceuticals (Vasu, Nirmala, Chopra, Mohan, & Saravanan, 2004).

properties

IUPAC Name

methyl 2-[(3-methylsulfonylbenzoyl)amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO5S2/c1-20-14(17)11-6-7-21-13(11)15-12(16)9-4-3-5-10(8-9)22(2,18)19/h3-8H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFSHLMCFHHPBOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(3-(methylsulfonyl)benzamido)thiophene-3-carboxylate

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